1-(1,1-Difluoroethyl)-4-methylbenzene
Overview
Description
1-(1,1-Difluoroethyl)-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 1,1-difluoroethyl group and a methyl group
Preparation Methods
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroethylating reagent . This reaction is carried out under specific conditions to ensure the efficient formation of the desired product.
Industrial production methods may involve the large-scale synthesis of 1,1-difluoroethyl chloride, which is then used in the difluoroethylation process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
1-(1,1-Difluoroethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,1-Difluoroethyl)-4-methylbenzene has several applications in scientific research:
Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceuticals due to its ability to modulate biological activity.
Materials Science: It is used in the development of advanced materials with unique properties, such as improved thermal stability and resistance to degradation.
Organic Synthesis:
Mechanism of Action
The mechanism by which 1-(1,1-Difluoroethyl)-4-methylbenzene exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can influence the electronic and steric properties of the compound, affecting its binding affinity and activity. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
1-(1,1-Difluoroethyl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(1,1-Difluoroethyl)benzene: Lacks the methyl group, resulting in different chemical and physical properties.
4-Methylbenzene: Lacks the difluoroethyl group, leading to reduced metabolic stability and different reactivity.
1-(1,1-Difluoroethyl)-4-chlorobenzene: Contains a chlorine atom instead of a methyl group, which can significantly alter its reactivity and applications.
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-7-3-5-8(6-4-7)9(2,10)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMYSHCXLYKTPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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